![molecular formula C16H18ClNO2S B2373293 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride CAS No. 1052538-07-4](/img/structure/B2373293.png)
3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride” is a chemical substance with the CAS Number: 1052538-07-4. Its molecular weight is 323.84 and its IUPAC name is 3- (1- (2-thienyl)-3,4-dihydro-2 (1H)-isoquinolinyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO2S.ClH/c18-15 (19)8-10-17-9-7-12-4-1-2-5-13 (12)16 (17)14-6-3-11-20-14;/h1-6,11,16H,7-10H2, (H,18,19);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.84 . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research indicates that derivatives of 3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride demonstrate antimicrobial and antifungal properties. Studies have explored the synthesis of these compounds and their effectiveness against various microbial strains. For instance, compounds with 3-spiro-cyclopentyl radicals showed notable activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (Surikova, Mikhailovskii, & Odegova, 2014).
Analytical Methods for Quality Control
The compound's derivatives have been the subject of analytical method development for quality control in pharmaceuticals. This is crucial for ensuring the efficacy and safety of active pharmaceutical ingredients derived from these compounds. One study analyzed methods like 13C NMR-spectroscopy for controlling the quality of these derivatives, highlighting their importance in the pharmaceutical industry (Zubkov et al., 2016).
Influence on Blood Coagulation
Research into the biological effects of these compounds includes studies on their impact on blood coagulation. Some derivatives have been found to act as hemostatics, influencing blood coagulation processes. This suggests potential therapeutic applications in conditions related to blood clotting (Limanskii et al., 2009).
Analgesic and Diuretic Properties
Several derivatives of this compound have been investigated for their analgesic and diuretic properties. This area of research is vital for developing new treatments for pain relief and managing fluid balance in medical conditions (Ukrainets et al., 2013).
Anticancer Activity
Some studies have explored the anticancer potential of derivatives of this compound. Synthesis of specific derivatives and their subsequent screening against various cancer cell lines have shown promising cytotoxic activities. This opens up possibilities for developing new anticancer drugs (Saad & Moustafa, 2011).
Synthesis of Podands
The synthesis of podands, which include fragments of 3,4-dihydroisoquinoline, is another area of research. This has potential applications in the field of supramolecular chemistry, where podands play a crucial role in host-guest chemistry and molecular recognition processes (Shklyaev & Vshivkova, 2014).
Eigenschaften
IUPAC Name |
3-(1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S.ClH/c18-15(19)8-10-17-9-7-12-4-1-2-5-13(12)16(17)14-6-3-11-20-14;/h1-6,11,16H,7-10H2,(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBPGOHNFUZULD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CS3)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)
![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373211.png)
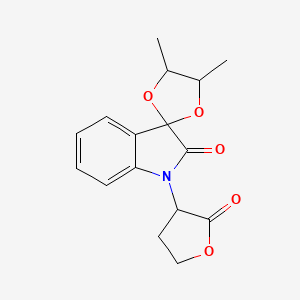
![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)
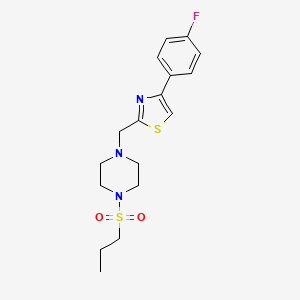
![1-[4-Oxo-3-(2-phenylethyl)quinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2373220.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)
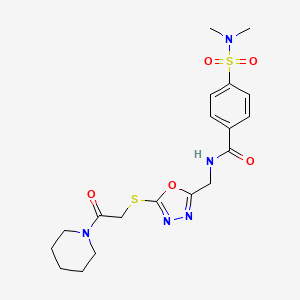
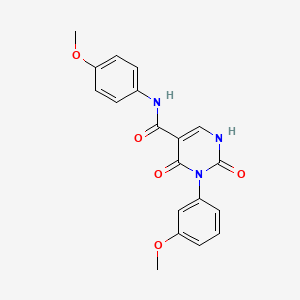
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2373224.png)


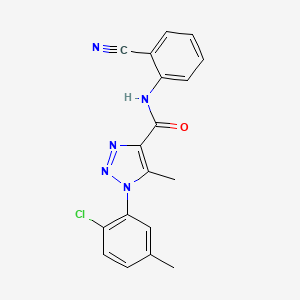
![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)